Ozanimod hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozanimod hydrochloride is a sphingosine 1-phosphate receptor modulator used primarily for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis . It is an oral small molecule therapy that has shown promising results in clinical trials for both conditions .
Preparation Methods
The synthesis of ozanimod hydrochloride involves several steps. One method includes the condensation of a ketone with 2-aminoethanol under Dean-Stark conditions to form an imine, which is then reduced using a chiral ruthenium complex to produce ozanimod. Finally, the compound is converted to its hydrochloride salt using methanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ozanimod hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Ozanimod hydrochloride exerts its effects by modulating sphingosine 1-phosphate receptors, specifically subtypes 1 and 5 . By binding to these receptors, it sequesters lymphocytes in peripheral lymphoid organs, preventing them from migrating to sites of inflammation . This mechanism reduces the immune response and inflammation associated with multiple sclerosis and ulcerative colitis .
Comparison with Similar Compounds
Ozanimod hydrochloride is unique among sphingosine 1-phosphate receptor modulators due to its selectivity for receptor subtypes 1 and 5 . Similar compounds include:
Fingolimod: Another sphingosine 1-phosphate receptor modulator, but it is less selective and targets multiple receptor subtypes.
Ozanimod hydrochloride stands out due to its favorable safety profile and efficacy in clinical trials for both multiple sclerosis and ulcerative colitis .
Properties
Molecular Formula |
C23H25ClN4O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H |
InChI Key |
HAOOCAKHSFYDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.